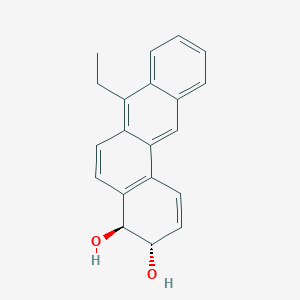

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene, commonly known as 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen that has been widely used in cancer research. DMBA belongs to the polycyclic aromatic hydrocarbon (PAH) family and is known to induce tumors in various organs, including the skin, breast, lung, and liver.

作用機序

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also induces oxidative stress and inflammation, which can promote tumor growth.

生化学的および生理学的効果

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors show increased cell proliferation, angiogenesis, and invasion. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene exposure can also lead to immune suppression and hormonal changes.

実験室実験の利点と制限

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is a potent carcinogen that can induce tumors in a relatively short period of time, making it a useful tool for studying the early stages of carcinogenesis. However, 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors are highly variable in terms of latency, incidence, and histology, which can make it difficult to compare results across studies. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also requires careful handling and disposal due to its toxicity and carcinogenicity.

将来の方向性

Future research on 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene should focus on identifying new targets for chemoprevention and developing more effective therapies for 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors. Studies should also investigate the role of the microbiome and epigenetic modifications in 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced carcinogenesis. Additionally, new animal models that more closely resemble human tumors should be developed to improve the translatability of preclinical studies.

合成法

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is synthesized by the Diels-Alder reaction of 1,2-dimethylbenzene with maleic anhydride, followed by hydrogenation of the resulting adduct. The final product is purified by column chromatography.

科学的研究の応用

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is widely used as a carcinogen in animal models to study the mechanism of carcinogenesis and to evaluate the efficacy of chemopreventive agents. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors in rodents closely resemble human tumors in terms of histology, gene expression, and response to therapy. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene has been used to study the role of oncogenes, tumor suppressor genes, and DNA repair pathways in carcinogenesis.

特性

CAS番号 |

111876-20-1 |

|---|---|

製品名 |

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene |

分子式 |

C20H18O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

(3S,4S)-7-ethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |

InChI |

InChI=1S/C20H18O2/c1-2-13-14-6-4-3-5-12(14)11-18-15(13)7-8-17-16(18)9-10-19(21)20(17)22/h3-11,19-22H,2H2,1H3/t19-,20-/m0/s1 |

InChIキー |

RWPZESDFTQDOHT-UHFFFAOYSA-N |

異性体SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=C[C@@H]([C@H]3O)O |

SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |

正規SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |

同義語 |

3,4-dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene 7-ethyl-3,4-dihydrobenz(a)anthracene-3,4-diol EBAD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)